2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)aceta mide
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Overview
Description
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenyl isothiocyanate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-fluorophenyl acetic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions: Typical reagents include hydrazine hydrate, 4-ethoxyphenyl isothiocyanate, and 4-fluorophenyl acetic acid.
Scientific Research Applications
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
Alprazolam: Used as an anxiolytic.
Fluconazole: An antifungal agent.
Ribavirin: An antiviral medication.
Posaconazole: Another antifungal agent.
Compared to these compounds, 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potentials .
Properties
Molecular Formula |
C18H18FN5O2S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-2-26-15-9-3-12(4-10-15)17-22-23-18(24(17)20)27-11-16(25)21-14-7-5-13(19)6-8-14/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
MPCQATFOQHUAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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